Tulobuterol-d9 Hydrochloride
Overview
Description
Tulobuterol-d9 Hydrochloride is a deuterated form of Tulobuterol, a long-acting beta2-adrenergic receptor agonist. This compound is primarily used as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution in this compound enhances its pharmacokinetic and metabolic profiles, making it a valuable compound in scientific research and pharmaceutical applications .
Mechanism of Action
Target of Action
Tulobuterol-d9 Hydrochloride, also known as Tulobuterol D9 (tert-butyl D9) hydrochloride, primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .
Mode of Action
As a long-acting beta2-adrenergic receptor agonist , this compound interacts with its target by binding to the beta-2 adrenergic receptor . This interaction leads to the activation of adenylate cyclase, which in turn increases the concentration of cyclic AMP in cells . The increase in cyclic AMP levels results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a reduction in the infiltration of eosinophils and T lymphocytes.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-2 adrenergic signaling pathway . The activation of this pathway leads to a cascade of downstream effects, including bronchodilation and decreased inflammatory response in the airways .
Pharmacokinetics
It’s known that tulobuterol is rapidly absorbed after inhalation
Result of Action
The molecular and cellular effects of this compound’s action include bronchodilation and a reduction in the frequency of exacerbations of chronic obstructive pulmonary disease (COPD) and bronchial asthma . It also increases normal diaphragm muscle strength .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the method of administration (inhaled, oral, transdermal patch) can affect the drug’s absorption and efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tulobuterol-d9 Hydrochloride involves several key steps:
Bromination: The starting material, 2-chloroacetophenone, undergoes bromination to form 2-chlorophenacyl bromide.
Reduction: The brominated compound is then reduced using sodium borohydride (NaBH4) to yield 1-(2-chlorophenyl)-2-bromoethanol.
Amination: The final step involves the amination of the reduced compound with tert-butylamine to produce this compound
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to yield high-purity product without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
Tulobuterol-d9 Hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various degradation products.
Reduction: Reduction reactions are used in its synthesis, particularly the reduction of brominated intermediates.
Substitution: Substitution reactions, such as the amination step, are crucial in its synthesis
Common Reagents and Conditions
Bromination: Typically involves bromine or N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) is commonly used.
Major Products
The major product of these reactions is this compound, with high purity and yield. Impurities are minimized through careful control of reaction conditions and purification steps .
Scientific Research Applications
Tulobuterol-d9 Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another beta2-adrenergic agonist used as a bronchodilator.
Formoterol: A long-acting beta2-adrenergic agonist with similar therapeutic applications.
Salmeterol: Known for its prolonged duration of action in treating asthma and COPD
Uniqueness
Tulobuterol-d9 Hydrochloride is unique due to its deuterium substitution, which enhances its pharmacokinetic and metabolic stability. This makes it particularly valuable in research settings where precise quantification and long-term studies are required .
Biological Activity
Tulobuterol-d9 Hydrochloride is a deuterated analog of Tulobuterol, a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The introduction of deuterium in its structure is believed to enhance its metabolic stability and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Chemical Formula : C12H18ClD9NO
- IUPAC Name : 2-(tert-butylamino)-1-(2-chlorophenyl)ethan-1-ol
- Molecular Weight : 273.25 g/mol
The deuterated form indicates that nine hydrogen atoms have been replaced with deuterium, which may influence its biological behavior compared to non-deuterated versions.
As a beta2-adrenergic receptor agonist, this compound activates beta2 receptors located in the smooth muscle of the airways. This activation leads to:
- Bronchodilation : Relaxation of bronchial smooth muscles, resulting in widened airways and improved airflow.
- Reduction of Respiratory Symptoms : Alleviation of symptoms associated with asthma and COPD.
The pharmacological profile suggests that the compound may exert prolonged effects due to its structural modifications, which could enhance binding affinity and receptor activation duration.
Pharmacological Effects
Research has demonstrated the biological activity of this compound through various studies:
- Bronchodilatory Effects : Studies indicate that Tulobuterol-d9 exhibits significant bronchodilatory effects comparable to other beta2-agonists. It is particularly effective in managing acute asthma symptoms and providing relief from bronchospasm .
- Toxicity Studies : A one-month inhalation toxicity study in rats and dogs assessed the safety profile of Tulobuterol hydrochloride (the non-deuterated form). Results showed no significant adverse effects at lower concentrations, although higher doses led to nasal lesions in rats . This suggests a need for careful dosage management in clinical settings.
- Transdermal Delivery Systems : The development of transdermal patches containing Tulobuterol has been explored as an alternative delivery method. These patches allow for sustained drug release, improving patient adherence and minimizing systemic side effects .
Case Studies
Several clinical studies have evaluated the efficacy of Tulobuterol-based treatments:
- Long-Term Management of Asthma : A randomized controlled trial involving young children demonstrated that using a Tulobuterol patch significantly reduced respiratory symptoms associated with upper respiratory tract infections (URTIs) compared to placebo . The study reported a statistically significant shorter time to symptom resolution (p = 0.001).
- Transdermal Patch Efficacy : Research on the transdermal tulobuterol patch indicated it could be beneficial for patients with COPD who have difficulty using inhalers due to acute stroke or other conditions. However, no significant differences were found in hospitalization outcomes compared to control groups .
Comparative Analysis
The following table compares this compound with other beta2-adrenergic agonists:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Salbutamol | C13H21NO3S | Contains a sulfonyl group; shorter half-life |
Formoterol | C21H25N3O4S | Rapid onset; longer duration of action |
Terbutaline | C12H17NO4S | Used for both asthma and premature labor |
Tulobuterol | C12H18ClNO | Non-deuterated version; lacks isotopic labeling |
This compound | C12H18ClD9NO | Enhanced metabolic stability due to deuteration |
Future Research Directions
Future studies should focus on:
- Pharmacokinetics and Metabolism : Investigating how the deuterated structure affects metabolism compared to non-deuterated forms.
- Long-term Safety Profiles : Evaluating the long-term safety and efficacy of transdermal formulations in diverse patient populations.
- Comparative Effectiveness Research : Assessing the relative effectiveness of Tulobuterol-d9 against other established bronchodilators in clinical settings.
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLNRVYIRDVHLY-KYRNGWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC=CC=C1Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1325559-14-5 | |
Record name | 1325559-14-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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